2-Fluoro-2-(pyridin-4-yl)propan-1-amine
Overview
Description
“2-Fluoro-2-(pyridin-4-yl)propan-1-amine” is a compound that contains a fluorinated pyridine structure . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including “2-Fluoro-2-(pyridin-4-yl)propan-1-amine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Chemical Synthesis and Modification
2-Fluoro-2-(pyridin-4-yl)propan-1-amine and related compounds are integral in the synthesis of various chemical structures. The molecule's reactivity has been utilized in catalyst-free aminations to produce derivatives with potential applications in different scientific fields. For instance, catalyst-free reactions of 2-fluoropyridine with amines have been studied to yield N-(pyridin-2-yl) derivatives, indicating its role in the synthesis of pyridine-based structures (Abel et al., 2015). Similarly, the compound's involvement in creating 2,3,4-substituted pyridines as scaffolds for peptidomimetics showcases its significance in developing novel biomimetic compounds (Saitton et al., 2004).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, 2-Fluoro-2-(pyridin-4-yl)propan-1-amine-related structures have been pivotal in synthesizing complex molecules. For instance, the molecule has been used in the synthesis of new N‐Alkylated Pyridin‐2(1H)‐ones, with potential implications in medicinal chemistry and drug development (Sharma et al., 2016). Moreover, the molecule is involved in the development of novel oxazolidinone antibacterial candidates, underlining its role in synthesizing new antimicrobial agents (Yang et al., 2014).
Neuroimaging and Radiopharmaceuticals
Fluorine-18 labeled derivatives of the compound have been utilized in the field of neuroimaging. For example, [18 F]MK-6240, a derivative, is a potent and selective positron emission tomography (PET) radiopharmaceutical for detecting human neurofibrillary tangles, showcasing the molecule's application in diagnosing neurodegenerative diseases (Collier et al., 2017).
Complexation and Coordination Chemistry
The compound has also been explored in coordination chemistry. For instance, its interaction with cadmium(II) to form a tetradentate ligand indicates its role in complexation and potential applications in material science and catalysis (Hakimi et al., 2013).
Synthetic Methodology Development
Its involvement in the synthesis of GABA A alpha2,3-selective allosteric modulators highlights its utility in developing novel synthetic methodologies and its potential role in neuroscience and pharmacology (Jensen et al., 2005).
properties
IUPAC Name |
2-fluoro-2-pyridin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZORXQAUBOVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(pyridin-4-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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